3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2,4-dichlorophenyl group in this compound enhances its biological activity, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with aniline in the presence of a base. The reaction proceeds through the formation of a thiourea intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antitumor and anti-inflammatory effects.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to interact with multiple molecular targets and pathways distinguishes it from other thiazole derivatives .
Properties
Molecular Formula |
C15H10Cl2N2S |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-10-4-5-12(13(17)7-10)14-8-20-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2 |
InChI Key |
WUBGZYDJPUCHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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